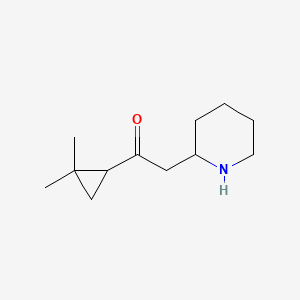
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl ring and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the cyclopropyl and piperidine rings. One common method involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the Rings: The final step involves coupling the cyclopropyl and piperidine rings through a suitable linker, such as an ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, particularly those involving cyclopropyl and piperidine moieties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(Cyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Lacks the dimethyl substitution on the cyclopropyl ring, which may affect its reactivity and biological activity.
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C12H21NO/c1-12(2)8-10(12)11(14)7-9-5-3-4-6-13-9/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
CWLOFRZQZQRPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C(=O)CC2CCCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


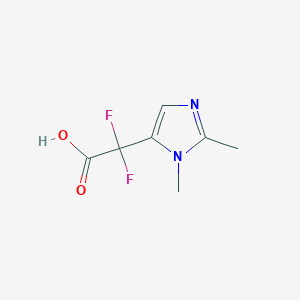
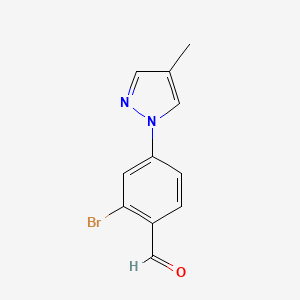
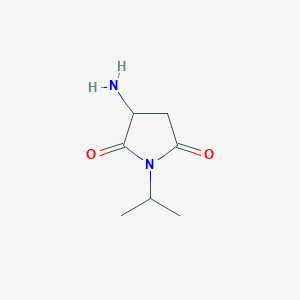
amine](/img/structure/B13302300.png)
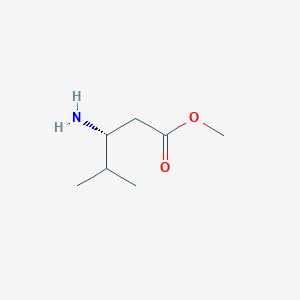
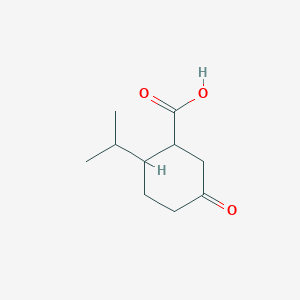
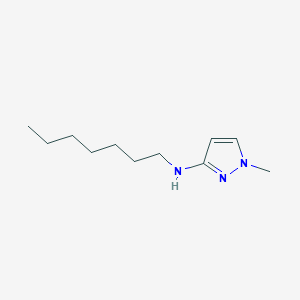

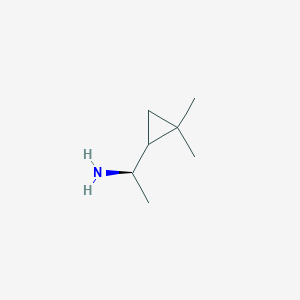
![5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13302351.png)
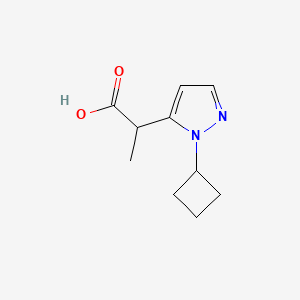

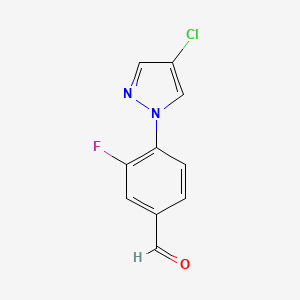
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
